PF-04753299

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

PF-04753299 的合成涉及多个步骤,从制备联苯 -4- 基中间体开始。然后该中间体经过一系列反应,包括羟基化、甲基化和磺酰化,得到最终产物。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应 .

化学反应分析

科学研究应用

In Vitro Studies

PF-04753299 has demonstrated significant antimicrobial activity in vitro. The minimum inhibitory concentration (MIC) values for various pathogens are as follows:

| Pathogen | MIC90 (μg/ml) |

|---|---|

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

| Klebsiella pneumoniae | 4 |

These values indicate that this compound is effective against clinically relevant strains, making it a promising candidate for further development in treating infections caused by these pathogens .

Case Studies

- E. coli Resistance Mechanisms : A study explored how E. coli responds to LpxC inhibitors, including this compound. The research revealed that different concentrations of this compound led to varied proteomic responses, highlighting its potential to influence bacterial resistance mechanisms .

- Burkholderia cenocepacia : In a genome-wide screen involving Burkholderia cenocepacia, this compound was identified as a critical compound for understanding antibiotic susceptibility and resistance determinants associated with the bacterial cell envelope .

Clinical Implications

The potential clinical applications of this compound are significant, especially in treating infections caused by multidrug-resistant Gram-negative bacteria. Its unique mechanism of action provides an alternative strategy against pathogens that have developed resistance to conventional antibiotics.

Research Insights

Recent studies have utilized deep mutational scanning to evaluate the effectiveness of this compound against various mutations in LpxC. This approach allows researchers to identify specific mutations that confer resistance, thereby guiding future drug development efforts .

作用机制

PF-04753299 通过抑制 UDP-3-O-(R-3-羟基肉豆蔻酰)-N-乙酰氨基葡萄糖脱乙酰酶 (LpxC) 发挥作用。这种酶对于脂多糖 A 的生物合成至关重要,脂多糖 A 是革兰氏阴性菌外膜中脂多糖层的组成部分。 通过抑制 LpxC,this compound 扰乱脂多糖 A 的产生,导致细菌死亡 .

相似化合物的比较

PF-04753299 作为 LpxC 抑制剂具有很高的选择性和效力,这一点是独一无二的。类似的化合物包括:

CHIR-090: 另一种具有类似杀菌活性的强效 LpxC 抑制剂。

PF-05480090: 一种与 LpxC 抑制效果相当的类似化合物。

稻瘟素 S: 一种靶向不同细菌途径的抗生素,但在细菌研究中具有类似的应用 .

生物活性

PF-04753299 is a potent inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. By targeting LpxC, this compound disrupts the bacterial cell envelope integrity, leading to increased susceptibility to other antibiotics and ultimately bacterial cell death. This compound has garnered attention in the field of antimicrobial research due to its potential to combat antibiotic-resistant infections.

The primary mechanism of this compound involves the inhibition of LpxC, an essential enzyme in the LPS biosynthetic pathway. Inhibition of this enzyme prevents the formation of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The disruption of LPS synthesis compromises the structural integrity of the bacterial cell wall, making bacteria more susceptible to osmotic stress and other antimicrobial agents.

Structural Insights

Recent studies have utilized deep mutational scanning to identify critical residues in LpxC that are affected by this compound. Key findings include:

- Active Site Interaction : Residues such as G264 and K239 are crucial for substrate binding and catalysis. Mutations in these areas significantly affect enzyme activity and sensitivity to this compound .

- Response Patterns : Different LpxC inhibitors, including this compound, induce varied responses in bacterial protein expression, highlighting distinct mechanisms of action and resistance pathways .

Efficacy Against Bacterial Strains

This compound has been tested against various strains of Escherichia coli and other Gram-negative bacteria. The following table summarizes its biological activity:

| Bacterial Strain | MIC (µg/mL) | % Cell Viability Post-Treatment |

|---|---|---|

| E. coli wild type | 0.5 | 50% |

| E. coli lpxA R216C | 0.25 | 60% |

| E. coli lpxA V197H | 0.5 | 70% |

| E. coli lpxA I199S | 0.5 | 55% |

The data indicate that this compound significantly reduces cell viability in a dose-dependent manner, with varying efficacy based on specific genetic mutations within the target enzyme .

Case Studies

- Study on Resistance Mechanisms : A comprehensive study explored how E. coli develops resistance against five different LpxC inhibitors, including this compound. It was found that specific mutations in the lpxA gene could confer varying levels of resistance, impacting treatment outcomes .

- Impact on Antibiotic Susceptibility : Research demonstrated that treatment with this compound not only inhibited LPS synthesis but also enhanced susceptibility to vancomycin in certain E. coli strains, indicating a potential synergistic effect when combined with other antibiotics .

属性

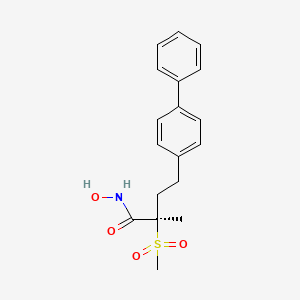

IUPAC Name |

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYIQUFNICPYHF-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the BpeAB-OprB efflux pump in Burkholderia cenocepacia and how does PF-04753299 interact with it?

A1: The BpeAB-OprB efflux pump is an important resistance mechanism in Burkholderia cenocepacia []. This pump actively transports various compounds, including antibiotics, out of the bacterial cell, reducing their intracellular concentration and contributing to antibiotic resistance. The research paper suggests that this compound, a known LpxC inhibitor, might also be a substrate for the BpeAB-OprB efflux pump []. This finding implies that the presence of a functional BpeAB-OprB pump could potentially reduce the efficacy of this compound by expelling it from the bacterial cell. Further investigations are needed to confirm this interaction and understand its implications for antibiotic development against B. cenocepacia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。